molecular formula C15H25N3O5S2 B2589989 N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)ethanesulfonamide CAS No. 897622-22-9

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)ethanesulfonamide

Cat. No.: B2589989
CAS No.: 897622-22-9
M. Wt: 391.5
InChI Key: UZPCIYWMYIBXOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)ethanesulfonamide (CAS 897622-22-9) is a piperazine-based chemical compound with a molecular formula of C15H25N3O5S2 and a molecular weight of 391.51 g/mol . This compound is of significant interest in medicinal chemistry and neuroscience research, particularly as a structural analog of compounds used to investigate the serotonin (5-HT) neurotransmitter system. Piperazine derivatives containing the 2-methoxyphenyl moiety are well-established in scientific literature as key precursors or ligands for serotonin receptors, especially the 5-HT1A subtype . The 5-HT1A receptor is a critical target for understanding and developing therapies for neuropsychiatric disorders such as anxiety, depression, and schizophrenia . The structure of this compound, which features an ethanesulfonamide group linked via a sulfonyl bridge to the piperazine core, suggests potential as a versatile building block for developing novel receptor ligands or as a tool compound for studying receptor binding and function. Researchers can utilize this high-purity material in the synthesis of more complex molecules, in vitro binding assays, and other pharmacological studies to explore its specific mechanism of action and affinity for neurological targets. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O5S2/c1-3-24(19,20)16-8-13-25(21,22)18-11-9-17(10-12-18)14-6-4-5-7-15(14)23-2/h4-7,16H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPCIYWMYIBXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)ethanesulfonamide typically involves the reaction of 1-(2-methoxyphenyl)piperazine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)ethanesulfonamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)ethanesulfonamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This action is beneficial in conditions where there is a deficiency of acetylcholine, such as in Alzheimer’s disease .

Comparison with Similar Compounds

Research Implications

Further studies should explore radiolabeling (e.g., 11C/18F) for PET imaging or therapeutic modification for CNS disorders. Structural analogs from and highlight the role of substituent bulk and electronic effects in tuning solubility and receptor engagement.

Biological Activity

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)ethanesulfonamide, a complex sulfonamide derivative, has garnered attention for its diverse biological activities, particularly its interactions with various receptors and potential therapeutic applications. This article explores its biochemical properties, molecular mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a piperazine ring, methoxyphenyl group, and sulfonamide moiety. The IUPAC name is N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-phenoxypropanamide, with a molecular formula of C21H30N4O5S. Its molecular weight is approximately 446.56 g/mol.

Interaction with Receptors:
The primary mechanism through which this compound exerts its biological effects is via interaction with alpha-1 adrenergic receptors (α1-ARs). These interactions can influence various physiological responses, including:

  • Cardiovascular Effects: The compound has been shown to potentially treat conditions such as cardiac hypertrophy, hypertension, and heart failure by modulating α1-AR activity.
  • Neurological Effects: Its role in treating neurological disorders is supported by studies indicating that it may affect neurotransmitter systems, particularly serotonin (5-HT) pathways. For instance, it has been noted for its antagonistic properties at the 5-HT1A receptor .

1. Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Cardiovascular Studies: Research indicates that compounds similar to this compound can lead to vasodilation and reduced blood pressure through α1-AR antagonism. This suggests potential applications in treating hypertension and related cardiovascular diseases.
  • Neurological Studies: In experiments assessing the effects on serotonin receptor-mediated responses in brain regions like the dorsal raphe nucleus and hippocampus, the compound demonstrated significant modulation of neuronal firing rates. This highlights its potential as an anxiolytic or antidepressant agent .

2. Case Studies

A notable study explored the effects of a similar piperazine derivative on bladder function and central nervous system interactions. The findings indicated that this class of compounds could enhance bladder capacity without significant central side effects, making them candidates for treating urinary disorders .

Comparative Analysis with Similar Compounds

Compound NameKey ActivityReceptor InteractionNotes
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamideAntagonist5-HT1AHigh affinity (K(i) = 0.2 nM)
WAY 100635Antagonist5-HT1ACompetitive antagonist with significant CNS effects
Rec 15/3079Antagonist5-HT1ASelective for bladder control without CNS side effects

Q & A

Basic: What are the recommended synthetic routes for N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)ethanesulfonamide, and what key reaction parameters influence yield?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Piperazine Core Functionalization: React 2-methoxyphenylpiperazine with a sulfonating agent (e.g., chlorosulfonic acid) to introduce the sulfonyl group.

Ethylsulfonamide Attachment: Couple the sulfonated intermediate with ethanesulfonamide via nucleophilic substitution or coupling reagents.
Critical parameters include:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
  • Temperature Control: Reactions often require reflux (80–120°C) to achieve optimal yields .
  • Catalysts: Base catalysts (e.g., triethylamine) neutralize HCl byproducts during sulfonation .
    Refer to crystallographic validation (e.g., X-ray diffraction) to confirm structural fidelity post-synthesis .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves 3D molecular geometry, confirming sulfonyl-piperazine connectivity and torsion angles (e.g., nitro-group planarity deviations in related compounds) .
  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Identifies methoxyphenyl (δ ~3.8 ppm for OCH₃) and sulfonamide protons (δ ~7.5–8.5 ppm for aromatic regions) .
    • 2D NMR (COSY, HSQC): Validates piperazine ring substitution patterns .
  • Mass Spectrometry (HRMS): Confirms molecular weight (±1 ppm accuracy) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported biological activities of piperazine-sulfonamide derivatives?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability: Standardize in vitro conditions (e.g., cell lines, incubation time) to minimize off-target effects .
  • Structural Analogues: Perform SAR studies by systematically modifying the methoxyphenyl or sulfonamide groups to isolate pharmacophores .
  • Data Meta-Analysis: Cross-reference crystallographic data (e.g., bond lengths, dihedral angles) with activity trends to identify conformation-dependent interactions .
    For example, slight torsional deviations in the sulfonyl-ethyl chain (observed via X-ray) may alter receptor binding kinetics .

Advanced: What strategies optimize the compound's solubility and stability for in vitro assays?

Methodological Answer:

  • Salt Formation: Convert the free base to hydrochloride or mesylate salts to enhance aqueous solubility (e.g., ethanol/water recrystallization) .
  • Co-Solvent Systems: Use DMSO/PBS mixtures (<5% DMSO) to maintain compound integrity while minimizing solvent toxicity .
  • Stability Studies:
    • pH Profiling: Assess degradation kinetics across physiological pH (1.2–7.4) using HPLC .
    • Thermal Analysis (TGA/DSC): Identify decomposition thresholds (e.g., >150°C) to guide storage conditions (-20°C under inert gas) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of sulfonamide/sulfonyl chloride vapors .
  • Waste Disposal: Quench residual reagents (e.g., chlorosulfonic acid) with ice-cold sodium bicarbonate before disposal .

Advanced: How can computational modeling guide the design of derivatives with enhanced target selectivity?

Methodological Answer:

  • Molecular Docking: Simulate interactions with target receptors (e.g., serotonin or dopamine receptors) using software like AutoDock Vina. Prioritize derivatives with stronger hydrogen bonds to sulfonamide oxygens .
  • MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories to predict binding affinity .
  • ADMET Prediction: Use QSAR models to optimize logP (1–3) and polar surface area (<90 Ų) for blood-brain barrier penetration .

Advanced: What analytical techniques are critical for detecting and quantifying metabolic byproducts in pharmacokinetic studies?

Methodological Answer:

  • LC-MS/MS: Quantify parent compound and metabolites (e.g., demethylated or sulfoxide derivatives) with MRM transitions .
  • Isotopic Labeling: Use ¹⁴C-labeled ethanesulfonamide to track metabolic pathways in rodent models .
  • Microsomal Stability Assays: Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots .

Basic: How should researchers validate the purity of synthesized batches?

Methodological Answer:

  • HPLC-UV/ELSD: Achieve ≥95% purity using C18 columns (acetonitrile/water gradient elution) .
  • Elemental Analysis: Match calculated vs. observed C/H/N/S percentages (±0.3% tolerance) .
  • Melting Point Consistency: Compare to literature values (e.g., 180–185°C for crystalline forms) .

Advanced: What experimental designs mitigate batch-to-batch variability in pharmacological testing?

Methodological Answer:

  • Quality-by-Design (QbD): Use DOE (Design of Experiments) to optimize reaction parameters (e.g., time, temperature) for reproducibility .
  • Reference Standards: Include a well-characterized batch as an internal control in each assay .
  • Blinded Testing: Randomize sample IDs to eliminate observer bias in activity scoring .

Advanced: How can crystallography data resolve discrepancies in reported molecular conformations?

Methodological Answer:

  • Torsion Angle Analysis: Compare dihedral angles (e.g., OCH₃-phenyl vs. piperazine plane) across studies to identify polymorphic forms .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H⋯O bonds) that stabilize specific conformers .
  • Rietveld Refinement: Apply to powder XRD data to resolve amorphous vs. crystalline content in bulk samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.